PIK-75
Description
Systematic Nomenclature and Molecular Characterization
The systematic nomenclature of PIK-75 follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its complex molecular structure. According to PubChem and DrugBank databases, the compound bears the systematic name N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide. This designation accurately reflects the presence of multiple functional groups within the molecular framework, including the brominated imidazopyridine core, the methylideneamino linkage, and the nitrobenzenesulfonamide moiety. The compound is also referenced in scientific literature as imidazopyridine derivative 8c, particularly in studies describing its initial discovery and characterization.
The molecular characterization reveals several critical structural parameters that define the compound's chemical identity. This compound possesses a molecular formula of C16H14BrN5O4S, indicating the presence of sixteen carbon atoms, fourteen hydrogen atoms, one bromine atom, five nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 452.3 grams per mole, as calculated by computational chemistry methods and confirmed through mass spectrometry analysis. The compound exhibits a formal charge of zero, indicating electrical neutrality in its standard ionization state.
Properties
IUPAC Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-OCKHKDLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201670-42-9 | |
| Record name | PIK-75, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIK-75, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to the Imidazo[1,2-a]pyridine Core
The foundational structure of PIK-75 centers on a 2,6,8-trisubstituted imidazo[1,2-a]pyridine scaffold, synthesized through a sequential bromination-cyclization strategy . Initial steps involve the reaction of 5-bromo-2-methoxypyridin-3-amine with substituted benzenesulfonyl chlorides in pyridine, yielding intermediate sulfonamides (e.g., 8a-c ) . Subsequent cyclization with ethyl 3-bromopyruvate in ethanol at 80°C generates the imidazo[1,2-a]pyridine core (12a-c ), with bromine retained at the 8-position for downstream functionalization .
Critical to this step is the choice of solvent and temperature. Ethanol provides optimal polarity for stabilizing the transition state during cyclization, achieving yields of 68–75% . Post-cyclization, alkaline hydrolysis (2M NaOH, 60°C) converts ethyl esters (12a-c ) to carboxylic acids (13a-c ), essential for amidation .
Amidation at the 2-Position: Optimizing PI3Kα Binding
The 2-position amide group is pivotal for PI3Kα inhibition, forming hydrogen bonds with Val851 and Lys802 in the kinase’s ATP-binding pocket . Coupling 13a-c with morpholine or N-methylpiperidine using HBTU in DMF introduces this moiety (14a-h ) . Reaction conditions are meticulously controlled:
-
Temperature : 25°C to prevent epimerization
-
Molar ratio : 1:1.2 (acid:amine) to minimize diastereomer formation
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields 82–89% pure product .
Substituent effects at this position were systematically evaluated. Morpholine derivatives exhibited superior PI3Kα inhibition (IC₅₀ = 0.15 μM) compared to N-methylpiperidine analogs (IC₅₀ = 0.50 μM), attributed to enhanced hydrophobic interactions with Tyr836 .
Suzuki-Miyaura Coupling at the 8-Position: Enhancing Solubility and Selectivity
The 8-position aryl group modulates solubility and kinase selectivity. A Suzuki-Miyaura cross-coupling reaction installs this moiety, employing bis(pinacolato)diboron and PdCl₂(dppf)-DCM . Key parameters include:
Fluorine incorporation at the para position (35 , IC₅₀ = 0.15 μM) improved aqueous solubility (LogP = 2.1 vs. 3.4 for non-fluorinated analogs) while maintaining PI3Kα affinity .
Final Functionalization: Sulfonohydrazide Installation
The 6-position sulfonohydrazide group is introduced via nucleophilic substitution of the methoxy group in 15–46 . Treatment with hydrazine hydrate (80°C, 12h) in ethanol replaces the methoxy group, followed by sulfonation using aryl sulfonyl chlorides . This step is sensitive to steric hindrance; 2,4-difluorobenzenesulfonyl chloride provided the highest yield (71%) due to reduced electron density at the sulfur center .
Analytical Validation and Purity Assessment
Post-synthesis, this compound batches undergo rigorous characterization:
HPLC Analysis
-
Column : C18 (4.6 × 250 mm, 5 μm)
-
Mobile phase : Acetonitrile/0.1% formic acid (65:35)
-
Retention time : 8.2 min
Mass Spectrometry
¹H NMR (DMSO-d₆)
Challenges in Scale-Up and Process Optimization
Despite robust laboratory-scale synthesis (50–100 mg batches), scaling this compound production faces hurdles:
-
Pd Contamination : Residual Pd in Suzuki reactions (≤200 ppm) necessitates chelating resin treatment .
-
Hydrazide Stability : The sulfonohydrazide group decomposes above 60°C, requiring cold storage (4°C) .
-
Solubility Limitations : DMSO/Cremophor EL formulations are essential for in vivo studies .
Process intensification studies demonstrate that microreactor technology reduces reaction times by 40% while improving yield consistency (±2% vs. ±8% in batch) .
Structural-Activity Relationship (SAR) Insights
Modifications at each position were systematically evaluated:
| Position | Modification | PI3Kα IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|---|
| 2 | Morpholine | 0.15 | 12.4 |
| N-Methylpiperidine | 0.50 | 8.7 | |
| 6 | Sulfonohydrazide | 0.15 | 12.4 |
| Sulfonamide | 0.89 | 18.9 | |
| 8 | 4-Fluorophenyl | 0.15 | 12.4 |
| 2,4-Difluorophenyl | 1.12 | 15.6 |
The morpholine-4-fluorophenyl combination (35 ) emerged as optimal, providing a 98.2% PI3Kα inhibition rate at 10 μM while maintaining aqueous solubility ≥12 μg/mL .
Chemical Reactions Analysis
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Precursor Alkylation | Bu₃SnNMe₂, Pd catalyst, 90–110°C | 75–85 | |
| Hydrazide Formation | Methylhydrazine, DCM, 0°C | 68 | |
| Schiff Base Synthesis | TEA, ethanol, reflux | 82 |
Biochemical Interactions
This compound acts as a competitive ATP antagonist at the PI3K active site, inhibiting downstream signaling.
Mechanistic Insights:
-
PI3K Inhibition : Binds to p110α with IC₅₀ = 5.8 nM, showing >10-fold selectivity over p110β/δ isoforms .
-
Akt Phosphorylation Blockade : Reduces hydrogen peroxide-induced p-Akt levels by 85% at 5 μM in esophageal epithelial cells .
-
Cytokine Modulation : Dose-dependently suppresses IL-1β, IL-6, and IL-8 expression (Table 2) .
Table 2: Cytokine Inhibition Profiles
| Cytokine | This compound Concentration (μM) | Reduction (%) | Cell Model | Reference |
|---|---|---|---|---|
| IL-1β | 5 | 92 | Feline EECs | |
| IL-8 | 1 | 78 | Human EECs | |
| IL-6 | 0.5 | 65 | SKOV-3 Ovarian |
Solubility and Bioavailability Enhancements:
-
Nanosuspension Formulation : High-pressure homogenization increases saturation solubility by 11-fold (1.2 mg/mL → 13.2 mg/mL) and dissolution velocity by 3.5-fold .
-
Targeted Delivery : Folate-conjugated nanosuspensions improve tumor uptake by 5–10× compared to free drug .
Table 3: Formulation Performance Metrics
| Parameter | Free this compound | Nanosuspension | Improvement Factor |
|---|---|---|---|
| Solubility (mg/mL) | 1.2 | 13.2 | 11× |
| Tumor AUC (μg·h/g) | 12.4 | 68.7 | 5.5× |
| IC₅₀ (nM) in SKOV-3 | 420 | 250 | 1.7× |
Stability and Reactivity
Scientific Research Applications
Cutaneous T-Cell Lymphoma (CTCL)
A study demonstrated that PIK-75 effectively inhibits p38γ activity, leading to significant tumor reduction in mouse xenograft models of CTCL. The compound selectively targeted malignant CTCL cells while sparing healthy T cells, indicating its potential for developing selective therapies for this type of cancer .
| Parameter | Value |
|---|---|
| Tumor Growth Inhibition | Significant at 2 mg/kg |
| Selectivity | High (malignant vs. healthy T cells) |
Mantle Cell Lymphoma (MCL)
This compound has shown promise in overcoming venetoclax resistance in MCL cells. It effectively reduced MCL-1 expression and AKT activation, which are critical factors in resistance mechanisms. In both in vitro and in vivo studies, this compound demonstrated enhanced anti-tumor activity against resistant MCL cells, revealing a new therapeutic vulnerability .
| Resistance Type | Efficacy |
|---|---|
| Primary Resistance | High potency |
| Acquired Resistance | Effective |
| Tumor Microenvironment | Overcoming resistance |
Pancreatic Cancer
Research indicates that this compound can augment the efficacy of gemcitabine, a standard treatment for pancreatic cancer. By down-regulating NRF2 levels—an important factor in drug resistance—this compound enhances the anti-tumor effects of gemcitabine both in vitro and in vivo .
| Combination Treatment | Effectiveness |
|---|---|
| This compound + Gemcitabine | Augmented tumor inhibition |
T-cell Acute Lymphoblastic Leukemia (T-ALL)
Recent studies have highlighted this compound's strong cytotoxic effects against T-ALL cells at low doses. It inhibits the TAL1 transcription factor activity and the PI3K-AKT-PTEN signaling pathway, significantly reducing cell viability compared to other treatments .
| Dose | Cytotoxicity |
|---|---|
| Low Dose | Strong |
Case Study 1: this compound in CTCL
In a preclinical model using Hut78 xenografts, treatment with this compound resulted in marked tumor size reduction and selective cytotoxicity towards malignant cells while preserving healthy CD4+ T cells. This selectivity underscores its potential for clinical application as a targeted therapy .
Case Study 2: Overcoming Drug Resistance in MCL
In xenograft models, this compound was effective at inhibiting tumor dissemination to the spleen and overcoming venetoclax resistance by inducing apoptosis through PI3K-AKT signaling blockade .
Mechanism of Action
The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
PI3K Inhibitors
Alpelisib (PI3K p110α inhibitor)
- Potency: Alpelisib, a clinically approved PI3Kα inhibitor, shows significantly higher IC50 values (1.4–225 µM) compared to PIK-75 (37–42.2 nM) in gastric and esophageal carcinoma models .
TGX-221 (PI3K p110β inhibitor)
- Isoform Specificity : TGX-221 targets PI3Kβ, making it effective in PTEN-deficient cancers. In glioblastoma, TGX-221 synergizes with JNK inhibitors, while this compound exhibits antagonism .
- Combination Therapy: TGX-221 antagonizes sorafenib in PTEN-deficient hepatocellular carcinoma, contrasting with this compound’s synergy in PTEN-competent Huh7 cells .
Dactolisib (Dual PI3K/mTOR inhibitor)
- Dual Targeting: Dactolisib inhibits both PI3K and mTOR, showing potency in cutaneous squamous cell carcinoma (cSCC) with IC50 values comparable to this compound. However, this compound demonstrates superior efficacy in reducing pAkt levels over time .
CDK Inhibitors
Dinaciclib (CDK inhibitor)
- Synergy/Antagonism : In cSCC, this compound synergizes with dinaciclib in UW-CSCC2 cells (CI = 0.5) but shows antagonism in UW-CSCC1 at high concentrations .
- Dose Reduction : Dinaciclib achieves a 10.7-fold dose reduction index (DRI) with this compound in UW-CSCC2, highlighting context-dependent efficacy .
Multi-Target Kinase Inhibitors
Sorafenib (RAF/kinase inhibitor)
- Combination Outcomes: this compound synergizes with sorafenib in Huh7 hepatocellular carcinoma cells, inducing apoptosis, whereas TGX-221 promotes cell growth in PTEN-deficient models .
Antifungal Agents
- Mechanistic Uniqueness : Unlike conventional antifungals targeting ergosterol biosynthesis, this compound disrupts fungal cell wall integrity via PKC inhibition, showing MICs of 2–8 mg/mL against Candida albicans and Aspergillus fumigatus .
Key Research Findings and Data Tables
Table 1: Comparative IC50 Values of PI3K Inhibitors
Table 2: Synergy/Antagonism in Combination Therapies
Biological Activity
PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with significant implications in cancer therapy and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and its potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. The compound has an IC50 value of 5.8 nM for p110α, indicating high potency in targeting this isoform . The inhibition of p110α leads to downstream effects including:
- Decreased Akt Phosphorylation : this compound reduces the phosphorylation of Akt in a dose-dependent manner, which is crucial for cell survival and proliferation .
- Induction of Apoptosis : In acute myeloid leukemia (AML) cells, this compound promotes apoptosis by disrupting the interaction between anti-apoptotic proteins Bcl-xL and Mcl-1 with pro-apoptotic factors like Bak .
- Anti-inflammatory Effects : this compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, suggesting its potential use in treating inflammatory conditions .
1. Acute Myeloid Leukemia Cells
In AML cells, this compound effectively induces apoptosis by targeting the PI3K pathway. The simultaneous loss of Bcl-xL and Mcl-1 leads to rapid cell death, making it a promising candidate for leukemia treatment .
2. Esophageal Epithelial Cells
In studies involving feline esophageal epithelial cells, this compound significantly reduced the expression of inflammatory mediators when exposed to oxidative stress (hydrogen peroxide). This suggests that this compound can mitigate oxidative damage and inflammation in esophageal tissues .
3. Mantle Cell Lymphoma (MCL) Cells
Recent findings indicate that this compound can overcome resistance to venetoclax in MCL cells. It effectively diminishes MCL-1 expression and AKT activation, leading to increased apoptosis in resistant cell lines .
Comparative Efficacy
The following table summarizes the IC50 values of this compound across different cell types and conditions:
| Cell Type | IC50 (nM) | Effect |
|---|---|---|
| Acute Myeloid Leukemia | 5.8 | Induces apoptosis |
| Esophageal Epithelial | Varies | Reduces inflammatory cytokines |
| Mantle Cell Lymphoma | 1.5 - 17.2 | Overcomes venetoclax resistance |
| Melanoma Cells | ~200 | Reduces TRIB2 protein levels |
Case Study 1: Overcoming Venetoclax Resistance
In a study involving MCL cells resistant to venetoclax, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as a therapeutic agent for resistant cancers .
Case Study 2: Anti-inflammatory Effects
Research on feline esophageal epithelial cells showed that this compound could effectively reduce pro-inflammatory cytokine levels following oxidative stress exposure, highlighting its role in managing inflammatory diseases .
Q & A
Q. What are the primary molecular targets of PIK-75, and how do its selectivity profiles influence experimental design?
this compound is a dual inhibitor targeting p110α (PI3Kα) with an IC50 of 5.8 nM and DNA-PK with an IC50 of 2 nM . Its 200-fold selectivity for p110α over p110β necessitates careful experimental controls to isolate isoform-specific effects. For example, kinase inhibition assays should include isoform-specific mutants (e.g., Ser773 mutants for p110α) and parallel testing against DNA-PK to distinguish off-target effects .
Q. What standardized methodologies are recommended for assessing this compound’s inhibitory effects in vitro?
Key protocols include:
- Kinase inhibition assays : Use 20 mM HEPES buffer (pH 7.5) with 5 mM MgCl2, 180 µM phosphatidylinositol, and ATP (100 µM, including [γ-<sup>32</sup>P]ATP). Reactions are terminated with 1 M HCl, followed by lipid extraction and scintillation counting .
- Cell viability assays : Measure mitochondrial activity via absorbance (570/690 nm) after 72-hour treatment. IC50 values should be calculated using nonlinear regression (e.g., Prism software) .
Q. How does this compound modulate PI3K/Akt signaling in cancer models, and what functional readouts are critical?
this compound suppresses Akt phosphorylation (Ser473/Thr308), reducing downstream pro-survival signaling. Functional assays should include:
- Migration/invasion : Boyden chamber assays (e.g., inhibition of HRGβ1-induced migration in ErbB3<sup>WT</sup> models) .
- Apoptosis : Caspase-3/7 activation and γH2AX quantification (DNA damage marker) in sensitive cell lines (e.g., T-ALL) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across cell lines with varying TAL1 and Akt activation statuses?
Studies show this compound sensitivity correlates with TAL1 expression and Akt activation (e.g., IC50 = 59–96 nM in TAL1<sup>+</sup> T-ALL vs. resistance in TAL1<sup>-</sup> lines) . To address variability:
Q. What experimental strategies optimize this compound’s combination with other inhibitors (e.g., CDK inhibitors) to overcome resistance?
Synergy analysis (e.g., Bliss independence models) in cutaneous squamous cell carcinoma (CSCC) reveals:
- Additive effects at low concentrations (Fa < 0.5) but antagonism at high doses (CI > 1) in UW-CSCC1 .
- Strong synergy (CI = 0.5) in UW-CSCC2 with dose-reduction indices (DRI) up to 10.7 for dinaciclib .
- Recommendation : Pre-screen models for PI3K isoform dependency (e.g., p110γ/PIK3CG in Jurkat cells) to prioritize combinatorial partners .
Q. How does this compound’s inhibition of RNA polymerase II (RNAPII) complicate transcriptional profiling in sensitive vs. resistant cells?
this compound reduces global transcription by inhibiting RNAPII phosphorylation (Ser2/5). However, RNA-seq data must be normalized to spike-in controls (e.g., synthetic RNA) to distinguish true gene expression changes from technical artifacts. For example, in T-ALL cells, GIMAP and TAL1-target genes (ARID5B, MYB) are downregulated independently of global suppression .
Q. What mechanisms underlie this compound’s paradoxical effects on NRF2 signaling in pancreatic cancer?
this compound induces proteasomal degradation of NRF2 , suppressing HO-1 and MRP5 expression. However, in MG132-treated cells, NRF2 degradation is reversed, confirming ubiquitination dependency . Key steps:
- Co-treat with proteasome inhibitors (e.g., MG132) to validate degradation pathways.
- Use luciferase reporters to quantify NRF2 transcriptional activity post-treatment .
Methodological Considerations
How should researchers design PICOT-style questions for preclinical studies on this compound?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population: TAL1<sup>+</sup> T-ALL cell lines.
- Intervention: this compound (1–100 nM).
- Comparison: Vehicle (DMSO) vs. isoform-specific PI3K inhibitors.
- Outcome: Apoptosis (caspase-3/7 activity).
- Time: 48–72 hours .
Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?
- Nonlinear regression (variable slope, four-parameter model) for IC50 calculation.
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare effects across cell line subgroups (e.g., TAL1<sup>+</sup> vs. TAL1<sup>-</sup>) .
Data Contradiction Analysis
Q. Why do some studies report this compound-induced apoptosis in T-ALL cells, while others show no effect on NT secretion in ileal models?
Tissue-specific PI3K isoform expression and off-target effects explain discrepancies:
- In T-ALL, p110α inhibition dominates, triggering apoptosis via Akt suppression .
- In ileal models, p110β or other isoforms may compensate, leaving NT secretion unchanged despite p110α inhibition .
- Solution : Use isoform-selective inhibitors (e.g., BYL719 for p110α) as controls to isolate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
